Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
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Overview
Description
Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is an organic compound that features a boron-containing dioxaborolane ring attached to a pyridine ring, which is further connected to a benzyl carbamate group
Mechanism of Action
Target of Action
Boronic acids and their esters are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . They can target a variety of organic compounds to form carbon-carbon bonds .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the boron atom in the compound forms a bond with a transition metal catalyst, such as palladium. The boron compound then transfers the organic group it is bonded to (in this case, the aminopyridine moiety) to the metal .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound may participate, is widely used in the synthesis of biologically active compounds . Therefore, the compound could potentially influence a variety of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
Factors such as its solubility in organic solvents and its stability under various conditions would likely influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. In the context of organic synthesis, its primary effect would be the formation of new carbon-carbon bonds .
Action Environment
Environmental factors such as temperature, pH, and the presence of a suitable catalyst would likely influence the compound’s action, efficacy, and stability. For instance, the compound is stable under normal conditions but may hydrolyze in a humid environment .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been used as reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a key process in the synthesis of many organic compounds .
Molecular Mechanism
It is possible that the compound could interact with biomolecules through its boronic acid pinacol ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves the following steps:
Formation of the dioxaborolane ring: This can be achieved by reacting pinacol with boronic acid derivatives under specific conditions.
Coupling with pyridine: The dioxaborolane derivative is then coupled with a pyridine ring, often using palladium-catalyzed cross-coupling reactions.
Introduction of the benzyl carbamate group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzyl carbamate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce various reduced boron-containing compounds.
Scientific Research Applications
Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Its derivatives are being explored for their potential as enzyme inhibitors and other therapeutic agents.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is unique due to its combination of a boron-containing dioxaborolane ring, a pyridine ring, and a benzyl carbamate group. This unique structure provides it with distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
benzyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-10-11-16(21-12-15)22-17(23)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTOHEZTSVNZCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682314 |
Source
|
Record name | Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-32-9 |
Source
|
Record name | Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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